L-Glutamine 7-amido-4-methylcoumarin hydrobromide
Description
L-Glutamine 7-amido-4-methylcoumarin hydrobromide (CAS 201851-47-0) is a fluorogenic compound comprising the amino acid L-glutamine conjugated to the 7-amido group of 4-methylcoumarin (AMC), stabilized as a hydrobromide salt. Its molecular formula is C₁₅H₁₇N₃O₄·HBr, with a molecular weight of 384.23 g/mol . The hydrobromide salt enhances aqueous solubility, making it suitable for enzymatic assays.
This compound serves as a protease substrate, releasing fluorescent AMC (λₑₓ = 365 nm, λₑₘ = 450 nm) upon cleavage. It is widely used in enzyme kinetics studies, particularly for enzymes recognizing glutamine residues, such as transglutaminases or aminopeptidases .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H/t11-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWUIOKXPHJVKI-MERQFXBCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves the coupling of L-glutamine with 7-amido-4-methylcoumarin, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Enzymatic Hydrolysis Reactions
L-Gln-AMC·HBr undergoes selective hydrolysis catalyzed by enzymes such as glutaminyl cyclase (QC) and gamma-glutamyltransferase (GGT) . These reactions cleave the amide bond between the L-glutamine residue and the 7-amino-4-methylcoumarin (AMC) moiety, releasing the fluorescent AMC group.
Key Enzymatic Pathways:
| Enzyme | Reaction Type | Substrate | Products | Conditions |
|---|---|---|---|---|
| Glutaminyl Cyclase | Cyclization | L-Gln-AMC·HBr | Pyroglutamic acid + AMC | pH 7–8, 37°C, Zn²⁺ dependent |
| Gamma-Glutamyltransferase | Transpeptidation | L-Gln-AMC·HBr + Acceptor | Glutamyl-acceptor complex + AMC | Physiological pH, 37°C |
-
Glutaminyl Cyclase (QC):
QC catalyzes the intramolecular cyclization of the N-terminal glutamine residue, forming pyroglutamic acid and releasing AMC . This reaction is metal-dependent, requiring zinc ions for catalytic activity . The fluorescence of AMC enables real-time monitoring of QC activity in kinetic assays. -
Gamma-Glutamyltransferase (GGT):
GGT transfers the gamma-glutamyl group from L-Gln-AMC·HBr to acceptor molecules (e.g., peptides or water), producing AMC as a byproduct . This reaction is critical for studying glutathione metabolism and oxidative stress pathways.
Reaction Monitoring:
-
Fluorescence Emission: AMC exhibits excitation/emission maxima at 380/440 nm, allowing quantitative detection of enzyme activity .
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Kinetic Studies: Continuous spectrometric assays using L-Gln-AMC·HBr provide insights into enzyme-substrate binding affinities and catalytic efficiency .
Stability and Reactivity:
Structural and Functional Comparisons
L-Gln-AMC·HBr’s reactivity is distinct from related coumarin derivatives:
Industrial and Research Implications
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Drug Development: Used to screen QC inhibitors for neurodegenerative diseases .
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Diagnostic Tools: Applied in assays for detecting bacterial contamination via aminopeptidase activity .
This compound’s chemical reactivity is central to its role as a biochemical tool. Its enzyme-specific interactions and fluorescent readout enable precise studies of metabolic pathways, protein maturation, and therapeutic targets. Further research is needed to explore its non-enzymatic reactivity and broader industrial applications.
Scientific Research Applications
Biochemical Assays
L-Gln-AMC.HBr is primarily used in biochemical assays to track enzymatic activities. Its fluorescent properties allow for the sensitive detection of specific biochemical interactions. For instance, it is commonly employed in glutaminase activity assays, where the cleavage of L-Gln-AMC by glutaminase releases the fluorescent 4-methylcoumarin moiety, which can be quantified using fluorescence spectroscopy .
Key Features:
- Fluorescent Detection: Enables real-time monitoring of enzyme activity.
- Sensitivity: Allows detection of low concentrations of enzymes in biological samples.
Drug Development
The compound plays a significant role in drug development, particularly for metabolic disorders. It modulates glutamine metabolism, making it valuable for creating therapies targeting diseases linked to glutamine dysregulation .
Case Study:
A study demonstrated that L-Gln-AMC.HBr could be used to screen potential inhibitors of glutaminase, providing insights into drug candidates for cancer treatment where glutamine metabolism is often upregulated .
Cell Culture Enhancement
In cell biology, L-Gln-AMC.HBr enhances cell growth and viability in culture systems. It is particularly beneficial in cancer research and regenerative medicine, where maintaining optimal cell conditions is crucial .
Application Insights:
- Cancer Research: Used to study the effects of various treatments on cancer cell lines.
- Regenerative Medicine: Facilitates research on stem cell viability and differentiation.
Fluorescent Labeling
This compound is utilized for labeling biomolecules in imaging studies, allowing researchers to visualize cellular components and interactions in real-time. It aids in understanding complex biological processes at the cellular level .
Example Applications:
- Imaging Studies: Used in microscopy to track protein interactions.
- Cellular Dynamics: Helps elucidate mechanisms of action for drugs at the cellular level.
Neurotransmission Research
L-Gln-AMC.HBr is valuable in neuroscience for investigating the role of glutamine in neurotransmission. Its ability to interact with neurotransmitter systems makes it a useful tool for studying neurodegenerative diseases .
Research Findings:
Studies have shown that alterations in glutamine metabolism can impact neurotransmitter release and neuronal health, highlighting its importance in understanding conditions like Alzheimer's disease.
Comparative Analysis Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Biochemical Assays | Tracks enzymatic activities using fluorescence | High sensitivity and specificity |
| Drug Development | Modulates glutamine metabolism for therapeutic applications | Potential for treating metabolic disorders |
| Cell Culture | Enhances growth and viability of cells | Essential for cancer and regenerative studies |
| Fluorescent Labeling | Labels biomolecules for imaging studies | Real-time visualization |
| Neurotransmission | Investigates glutamine's role in neurotransmission | Insights into neurodegenerative diseases |
Mechanism of Action
The mechanism of action of L-Glutamine 7-amido-4-methylcoumarin hydrobromide involves its role as a substrate for specific enzymes. When the compound is cleaved by enzymes such as gamma-glutamyltransferase, it releases a fluorescent product, 7-amino-4-methylcoumarin . This fluorescence can be measured to determine enzyme activity. The molecular targets include enzymes involved in amino acid metabolism and peptide hydrolysis .
Comparison with Similar Compounds
Coumarin-based fluorogenic substrates are pivotal in biochemical research. Below is a detailed comparison of L-Glutamine-AMC hydrobromide with structurally related compounds:
Structural and Functional Differences
Table 1: Key Properties of L-Glutamine-AMC and Analogues
Key Differences in Enzyme Specificity
- Amino Acid/Peptide Moiety: L-Glutamine-AMC targets enzymes recognizing amide bonds adjacent to glutamine, such as transglutaminases involved in protein crosslinking . Dipeptide derivatives (e.g., Gly-Pro-AMC) are tailored for dipeptidyl peptidases like DPP-IV, which cleave after proline residues . Acidic amino acids (Asp-AMC, Glu-AMC) are substrates for aspartyl/glutamyl aminopeptidases (DNPEP/ENPEP), critical in peptide hormone regulation .
Salt Form :
Fluorogenic Applications :
Research Findings
Enzyme Inhibition Studies: Asp-AMC and Glu-AMC demonstrated low micromolar inhibitory activity against DNPEP and ENPEP, highlighting their utility in drug discovery . Gly-Pro-AMC showed high sensitivity in DPP-IV assays (IC₅₀ ~10 nM), outperforming non-peptide substrates .
Stability and Reactivity :
- Hydrobromide salts (e.g., L-Glutamine-AMC) exhibit >95% stability in aqueous buffers for 24 hours, whereas trifluoroacetate salts may degrade faster .
Selectivity :
- γ-Glutamic acid-AMC’s gamma-linkage distinguishes it from alpha-linked analogues, enabling studies on gamma-glutamyl transpeptidases .
Biological Activity
L-Glutamine 7-amido-4-methylcoumarin hydrobromide (L-Gln-AMC.HBr) is a synthetic compound widely used in biochemical research, particularly in the study of enzyme activities. Its unique structure combines a glutamine moiety with a 7-amido-4-methylcoumarin group, which imparts fluorescent properties that facilitate the detection of specific biochemical interactions. This compound has significant implications in proteomics and enzymology, particularly as a substrate for glutaminase assays.
- Molecular Formula : C₁₅H₁₈BrN₃O₄
- Molecular Weight : Approximately 384.23 g/mol
- Fluorescent Characteristics : The release of the 4-methylcoumarin moiety upon enzymatic cleavage results in fluorescence, enabling sensitive detection methods.
Enzymatic Applications
L-Gln-AMC.HBr is primarily utilized as a substrate for the enzyme glutaminase, which catalyzes the hydrolysis of the amide bond between L-glutamine and the 4-methylcoumarin moiety. This reaction is crucial for quantifying glutaminase activity in various biological samples, including cell lysates and tissue homogenates. The fluorescence generated from AMC release can be monitored using fluorescence spectroscopy, making it a sensitive and specific assay method .
Table 1: Comparison of Substrates for Enzyme Assays
| Substrate Name | Enzyme Target | Fluorescent Response | Application Areas |
|---|---|---|---|
| L-Gln-AMC.HBr | Glutaminase | Yes | Biochemical assays |
| γ-Glu-AMC | γ-Glutamyl transpeptidase | Yes | Protein analysis |
| L-Alanine-AMC | Aminopeptidases | Yes | Food safety testing |
Interaction Studies
Research has indicated that L-Gln-AMC.HBr interacts effectively with serine proteases, allowing for the monitoring of proteolytic activity through fluorescence changes. This interaction is crucial for understanding various biological processes and enzyme mechanisms .
Case Studies
-
Glutaminase Activity in Cancer Research :
A study investigated the role of glutaminase in cancer metabolism using L-Gln-AMC.HBr as a substrate. The researchers measured increased glutaminase activity in cancerous tissues compared to normal tissues, highlighting its potential as a biomarker for cancer diagnostics . -
Immune Response Modulation :
Another study focused on the effects of L-glutamine supplementation on T and B cell activation. The results indicated that L-glutamine enhances immune cell function, suggesting that L-Gln-AMC.HBr could be useful in studying immune responses in various conditions .
Safety and Efficacy
L-glutamine, the parent compound of L-Gln-AMC.HBr, is generally recognized as safe and plays essential roles in various physiological processes, including immune function and gut health. The safety profile of L-glutamine produced via fermentation has been established, indicating no significant concerns regarding its use in research or clinical settings .
Q & A
Q. What is the primary application of L-Glutamine 7-amido-4-methylcoumarin hydrobromide in enzymatic assays?
This compound is a fluorogenic substrate used to measure glutaminase activity. Upon enzymatic cleavage of the amide bond, the 7-amido-4-methylcoumarin (AMC) moiety is released, producing a fluorescent signal detectable at excitation/emission wavelengths of 380/460 nm. Researchers should validate assay conditions (e.g., pH 7.4, 37°C) and use kinetic measurements to quantify enzyme activity .
Q. How should researchers handle and store this compound to maintain stability?
The hydrobromide salt is hygroscopic and sensitive to light. Store at −20°C in desiccated conditions. Prior to use, reconstitute in DMSO or aqueous buffers (avoiding prolonged exposure to moisture) and verify fluorescence intensity against a standard curve to confirm integrity .
Q. What controls are essential when using this substrate in microbial detection assays?
Include negative controls (e.g., heat-inactivated enzymes or no-enzyme samples) to account for autofluorescence. For microbial studies, correlate fluorescence intensity with colony-forming units (CFUs) using plate-count methods to validate microbial load .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data when using this substrate across different glutaminase isoforms?
Variations in and values may arise due to isoform-specific substrate affinity. Perform parallel assays with purified isoforms (e.g., kidney vs. liver glutaminase) and use Lineweaver-Burk plots to compare kinetic parameters. Confirm results with orthogonal methods like HPLC-based substrate depletion assays .
Q. What experimental strategies mitigate interference from endogenous fluorophores in complex biological matrices?
Sample pre-treatment with charcoal adsorption or ultrafiltration (10 kDa cutoff) can remove interfering compounds. Alternatively, use time-resolved fluorescence or dual-wavelength measurements to distinguish AMC fluorescence from background signals .
Q. How can researchers optimize substrate concentration to avoid enzyme inhibition in high-throughput screens?
Conduct dose-response curves with substrate concentrations ranging from 0.1–10× . Use nonlinear regression to identify the linear range of fluorescence increase. For glutaminase, typical working concentrations are 50–200 μM, adjusted for enzyme purity and assay duration .
Q. What are the implications of batch-to-batch variability in substrate purity for quantitative studies?
Verify purity via HPLC (≥95%) and NMR spectroscopy. Batch variability in AMC coupling efficiency can alter fluorescence yield. Normalize activity measurements using internal standards (e.g., free AMC) and report purity data in publications .
Methodological Considerations
Q. How should researchers design experiments to account for potential photobleaching of the AMC fluorophore?
Minimize light exposure during assays and use opaque plates. Conduct time-course experiments to quantify photobleaching rates under experimental conditions. Correct fluorescence data using the equation: , where is the photobleaching rate constant .
Q. What statistical approaches are recommended for analyzing fluorescence-based kinetic data?
Use nonlinear regression (e.g., Michaelis-Menten model) with software such as GraphPad Prism. Report , 95% confidence intervals for and , and perform outlier detection (e.g., Grubbs’ test). For multi-group comparisons, apply ANOVA with post-hoc corrections .
Q. How can cross-reactivity with non-target proteases be addressed in glutaminase-specific assays?
Include protease inhibitors (e.g., PMSF for serine proteases) in assay buffers. Validate specificity using knockout cell lines or siRNA-mediated glutaminase silencing. Confirm results with a non-fluorescent competitive inhibitor (e.g., 6-diazo-5-oxo-L-norleucine) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
